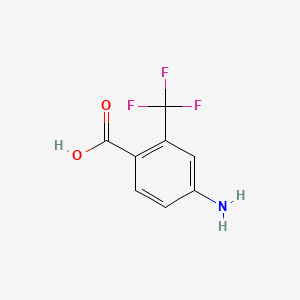

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves chlorination reactions or the reaction of various substituted phenyl groups with ethanone derivatives. For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent . This suggests that similar chlorination methods could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction, FTIR, and NMR spectral analysis, complemented by density functional theory (DFT) computations . These studies reveal the geometrical parameters and the stability of the molecules, which are influenced by hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of similar compounds is often explored through molecular electrostatic potential (MEP) studies, which identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack . For example, the negative electrostatic potential regions are typically localized over the carbonyl group and phenyl rings, indicating possible sites for electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties . The HOMO is generally localized over the entire molecule except for certain substituent groups, while the LUMO is located throughout the molecule, indicating charge transfer within the molecule . The first hyperpolarizability is calculated to assess the role of these compounds in nonlinear optics . Additionally, thermal and Raman spectroscopy studies provide insights into polymorphism and phase transitions .

Scientific Research Applications

Ultrasonic Studies in Binary Mixtures

1-Phenyl-ethanone derivatives, including those similar to 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone, have been studied for their acoustic properties in binary mixtures with N-Methyl-acetamide. These studies focus on understanding the interactions and deviations in the speed of sound and compressibility within these mixtures (Tangeda & Nallani, 2005).

Synthesis of Novel Compounds

This compound has been used in synthesizing novel chemical entities with potential antimicrobial activities. One study demonstrated the synthesis of various derivatives through reactions with different substituted aldehydes, leading to compounds with potential biological significance (Dave et al., 2013).

Application in Optical Properties

Derivatives of 1-phenyl-ethanone, including structures resembling this compound, have been synthesized for studying their optical properties. Investigations into their UV-vis absorption and fluorescence spectra can provide insights into their potential applications in materials science and nanotechnology (Liu et al., 2010).

Antimicrobial and Biological Activities

Research has explored the synthesis of novel compounds from this compound and their subsequent biological evaluation. These studies aim at discovering new antibacterial and antifungal agents, contributing to the development of new pharmaceuticals (Vora & Vyas, 2019).

Corrosion Inhibition Studies

1-Phenyl-ethanone derivatives have been evaluated as corrosion inhibitors, particularly in environments like hydrochloric acid. These studies contribute to understanding how such compounds can protect metals from corrosion, which is vital in industrial applications (Jawad et al., 2020).

Future Directions

properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGMIFUPRXVREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397460 | |

| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886497-11-6 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)

![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)

![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)